Cyclobrassinin
Overview
Description
Cyclobrassinin is a natural substance and extractive . It is a low molecular weight antimicrobial compound that is produced by plants as a response to biotic and abiotic stresses .
Synthesis Analysis
A simple and concise approach for the synthesis of this compound has been developed through a thiyl radical-mediated intramolecular aromatic substitution, with benzoyl peroxide as an efficient initiator and oxidant . This method can also be utilized in the synthesis of 6 and 7-membered ring this compound analogues in moderate to good yields .Molecular Structure Analysis
The molecular weight of this compound is 234.34470000 and its formula is C11 H10 N2 S2 . The transformation involves a formal radical 6 and 7- endo -trig cyclization of the corresponding dithiocarbamate derivatives, which were generated from indole-3-methanamines and tryptophan .Chemical Reactions Analysis
The synthesis of this compound involves a thiyl radical-mediated intramolecular aromatic substitution, with benzoyl peroxide as an efficient initiator and oxidant . This process can also be utilized in the synthesis of 6 and 7-membered ring this compound analogues .Physical And Chemical Properties Analysis
This compound is soluble in water, with a solubility of 4.365 mg/L @ 25 °C (est) . It has a molecular weight of 234.34470000 and its formula is C11 H10 N2 S2 .Scientific Research Applications
Synthesis and Derivative Development
Concise Synthesis Methods : Cyclobrassinin and its analogues have been synthesized through a thiyl radical-mediated intramolecular aromatic substitution, indicating a streamlined approach to produce these compounds. This method is also applicable for creating 6 and 7-membered ring this compound analogues (Zhong, Chen, & Xu, 2018).
Development of Isomeric Analogs : Research has been conducted on synthesizing isomeric analogs of this compound with the 1,3-thiazino[5,6-b]indole-4-one skeleton. These derivatives have demonstrated moderate in vitro antiproliferative effects on various human cell lines, highlighting potential therapeutic applications (Csomós, Fodor, Zupkó, Csámpai, & Sohár, 2017).
Novel Ring Transformation Route : A study on the Staudinger ketene-imine cycloaddition reactions of this compound analogues led to the formation of novel thiazepino[7,6-b]indoles, suggesting a new pathway for synthesizing complex derivatives (Csomós, Fodor, Csámpai, & Sohár, 2017).
Biological and Pharmacological Investigations
Role in Cancer Pathogenesis : The association of this compound-related gene alterations, such as CCND1 and KRAS, with specific subtypes of non-small cell lung carcinoma (NSCLC) has been studied. These alterations may influence molecularly targeted therapies and patient outcomes (Dragoj et al., 2015).
Influence on Tumor Growth and Metastases : The study of KRAS mutated metastatic breast cancer and resistance to CDK4/6 inhibitors reveals potential implications for this compound-related compounds in therapeutic strategies (Raimondi et al., 2021).
Phytoalexin Biosynthesis in Crucifers : this compound is involved in the biosynthesis of phytoalexins in cabbage, with specific cytochromes P450 catalyzing S-heterocyclizations. This sheds light on the metabolic pathways of important dietary metabolites (Klein & Sattely, 2015).
Chemical and Pharmaceutical Applications
Cyclodextrins and Drug Formulations : Studies on cyclodextrins, which are structurally related to this compound, have shown their utility in enhancing drug solubility and stability. This has significant implications for the pharmaceutical industry in developing effective drug delivery systems (Jansook, Ogawa, & Loftsson, 2018).
Exploring Cyclodextrin Applications : Research on cyclodextrins, a family of cyclic oligosaccharides connected to this compound, highlights their diverse applications in pharmaceuticals, food, and other industries, suggesting the potential for this compound derivatives in these areas (Sharma & Baldi, 2016).
Safety and Hazards
properties
IUPAC Name |
2-methylsulfanyl-4,9-dihydro-[1,3]thiazino[6,5-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S2/c1-14-11-12-6-8-7-4-2-3-5-9(7)13-10(8)15-11/h2-5,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMVWNMQGBYIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCC2=C(S1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909713 | |
Record name | 2-(Methylsulfanyl)-4,9-dihydro[1,3]thiazino[6,5-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclobrassinin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
105748-58-1 | |
Record name | Cyclobrassinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105748-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobrassinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylsulfanyl)-4,9-dihydro[1,3]thiazino[6,5-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOBRASSININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B98CHW7GLP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyclobrassinin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 - 137 °C | |
Record name | Cyclobrassinin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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